molecular formula C4H7Cl2N3 B1379848 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride CAS No. 1417569-97-1

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B1379848
CAS No.: 1417569-97-1
M. Wt: 168.02 g/mol
InChI Key: RUWVWIYGGCIQRX-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1H-1,2,4-triazole with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the triazole ring, forming the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds such as:

  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 1-(2-Chloroethyl)pyrrolidine hydrochloride
  • 4-(2-Chloroethyl)morpholine hydrochloride

These compounds share the 2-chloroethyl functional group but differ in their heterocyclic structures. The unique triazole ring in this compound imparts distinct chemical and biological properties, making it particularly useful in specific applications .

Properties

IUPAC Name

1-(2-chloroethyl)-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVWIYGGCIQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-97-1
Record name 1H-1,2,4-Triazole, 1-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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